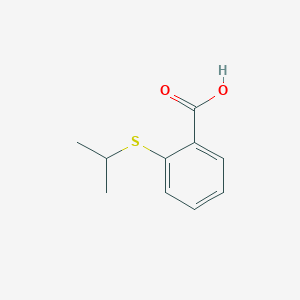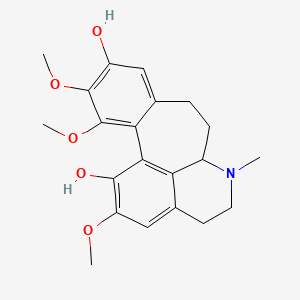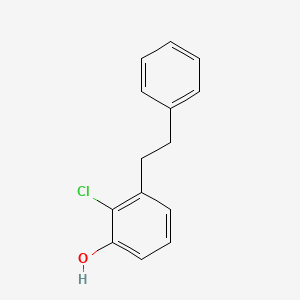![molecular formula C13H11NO4 B1227499 2-[(2-Methyl-3-furoyl)amino]benzoic acid CAS No. 29550-94-5](/img/structure/B1227499.png)
2-[(2-Methyl-3-furoyl)amino]benzoic acid
説明
Synthesis Analysis
The synthesis of 2-[(2-Methyl-3-furoyl)amino]benzoic acid and related compounds involves multi-step chemical reactions. A study by Gong et al. (2023) detailed the synthesis of 4-((furan-2-ylmethyl)amino)benzoic acid, a similar compound, through a two-step reaction. This process was confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry, and the structures were further validated through X-ray diffraction (Gong et al., 2023).
Molecular Structure Analysis
The molecular structure of furan derivatives is often analyzed using spectroscopic methods and theoretical calculations. Gong et al. (2023) performed conformational analyses using density functional theory (DFT) to understand the molecular structure. Their findings showed that the molecular structures optimized by DFT were consistent with the crystal structures determined by X-ray diffraction (Gong et al., 2023).
Chemical Reactions and Properties
Furan compounds, including 2-[(2-Methyl-3-furoyl)amino]benzoic acid, exhibit unique chemical reactions due to their aromatic ring structure. Studies on similar compounds have shown that they undergo reactions like acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH (Baul et al., 2009) (Baul et al., 2009).
Physical Properties Analysis
The physical properties of furan derivatives, such as melting points, solubility, and crystal structure, are crucial for their applications. These properties can be determined through techniques like X-ray crystallography, as shown in studies of similar compounds (Aydın et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the molecular structure. DFT calculations, as used in the study by Gong et al. (2023), provide insights into the electronic structure, which is fundamental to understanding the chemical behavior of these compounds (Gong et al., 2023).
科学的研究の応用
Electrophilic Substitution Reactions:
- El’chaninov, Aleksandrov, and Illenzeer (2014) studied the electrophilic substitution reactions of compounds related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, such as 2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine. They found that electrophiles entered exclusively the 5-position in the furan ring, showcasing specific reactivity patterns in these types of compounds (El’chaninov, Aleksandrov, & Illenzeer, 2014).
Peroxisome Proliferator-Activated Receptor Gamma (PPARgamma) Agonists:
- Research by Cobb et al. (1998) explored the structure-activity relationship in N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists, which have a structural resemblance to 2-[(2-Methyl-3-furoyl)amino]benzoic acid. This research is significant for understanding the biological activity of similar compounds (Cobb et al., 1998).
Electrochemical Properties and Pseudocapacitance Performance:
- Kowsari et al. (2018) investigated the influence of different N‑benzoyl derivatives of isoleucine, including compounds structurally similar to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. Their work highlighted the potential applications of such compounds in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Polyaniline Doping:
- Amarnath and Palaniappan (2005) reported on using benzoic acid and substituted benzoic acids, including compounds similar to 2-[(2-Methyl-3-furoyl)amino]benzoic acid, as dopants for polyaniline. This research contributes to the field of conductive polymers, particularly in enhancing their conductivity (Amarnath & Palaniappan, 2005).
Corrosion Inhibition:
- Yadav, Sarkar, and Purkait (2015) synthesized amino acid compounds structurally related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid and studied them as corrosion inhibitors for N80 steel in acidic solutions. Their work offers insights into the use of such compounds in corrosion protection (Yadav, Sarkar, & Purkait, 2015).
Synthesis of Novel Heterocyclic Derivatives:
- Mistry and Desai (2005) explored the synthesis of novel heterocyclic azlactone and imidazolinone derivatives using compounds including p-methyl benzoic acid, which is structurally related to 2-[(2-Methyl-3-furoyl)amino]benzoic acid. This research contributes to the field of heterocyclic chemistry (Mistry & Desai, 2005).
特性
IUPAC Name |
2-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-9(6-7-18-8)12(15)14-11-5-3-2-4-10(11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRZZFBPVFJTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30367077 | |
| Record name | STK292702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-3-furoyl)amino]benzoic acid | |
CAS RN |
29550-94-5 | |
| Record name | STK292702 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30367077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-4-[[2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl]thio]-2-quinolinone](/img/structure/B1227416.png)
![3-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid](/img/structure/B1227420.png)

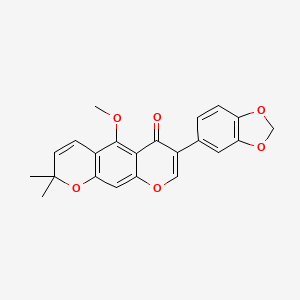
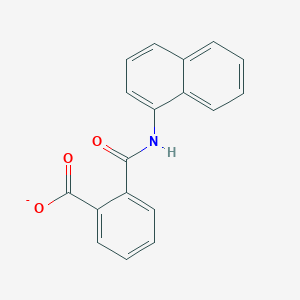
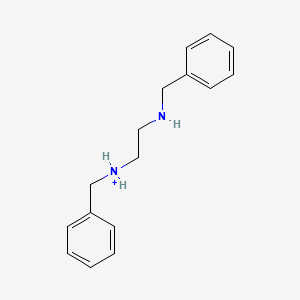
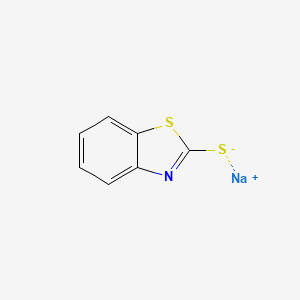
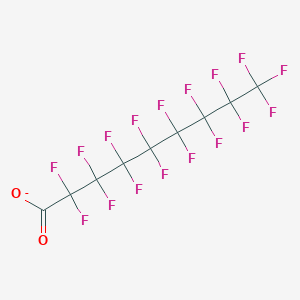
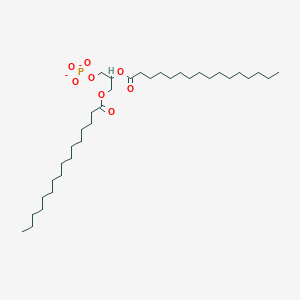
![1-(2,5-Dimethyl-1-prop-2-enyl-3-pyrrolyl)-2-[(6-methyl-2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B1227433.png)
![2-[[2-Aminooxyethyl(methyl)amino]methyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B1227434.png)
